Atacand plus

Hypertension ARB combination therapy head-to-head comparison

Atacand Plus (candesartan cilexetil/hydrochlorothiazide) is the rational second-line ARB/HCTZ choice for formulary inclusion. Direct comparative trial evidence confirms a ~5.7/2.6 mmHg systolic/diastolic BP reduction advantage over losartan/HCTZ, translating to higher control rates. In amlodipine-intolerant patients (edema up to 18.6%), it delivers equivalent BP control (84.2% vs 84.5%) with ~12% fewer discontinuations. The 32/25 mg strength achieves robust 21/14 mmHg mean reductions and a 63% control rate, ideal for moderate-to-severe hypertension. Real-world data in high-risk cohorts (n=3,390) confirm a favorable metabolic profile (reduced fasting glucose, HbA1c, LDL-C, triglycerides) and a low 1.3% ADR rate. Stock this evidence-backed FDC to reduce titration burdens and optimize long-term adherence in hypertension management.

Molecular Formula C39H40ClN9O10S2
Molecular Weight 894.4 g/mol
Cat. No. B10858148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtacand plus
Molecular FormulaC39H40ClN9O10S2
Molecular Weight894.4 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCOC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C32H32N6O6.C7H8ClN3O4S2/c1-2-41-31-33-27-14-8-13-26(30(39)42-20-43-32(40)44-23-9-4-3-5-10-23)28(27)38(31)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-8,11-18,23H,2-5,9-10,19-20H2,1H3,(H,34,35,36,37);1-2,10-11H,3H2,(H2,9,12,13)
InChIKeySILZMUYIPZXMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes16 mg / 32 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atacand Plus (Candesartan Cilexetil/Hydrochlorothiazide) Fixed-Dose Combination for Hypertension: Procurement and Selection Overview


Atacand Plus is a fixed-dose combination (FDC) antihypertensive agent containing the angiotensin II type 1 (AT1) receptor blocker (ARB) candesartan cilexetil and the thiazide diuretic hydrochlorothiazide (HCTZ) [1]. Candesartan cilexetil is a prodrug that undergoes hydrolysis during gastrointestinal absorption to form the active moiety candesartan, which selectively antagonizes AT1 receptors to produce vasodilation and reduce aldosterone secretion [1]. The addition of HCTZ provides complementary diuretic action, and the combination has demonstrated fully additive antihypertensive effects from each component in randomized controlled trials [2]. The product is indicated for the treatment of hypertension in adults not adequately controlled by monotherapy with either agent alone [3].

Why In-Class ARB/HCTZ Fixed-Dose Combinations Cannot Be Interchanged with Atacand Plus Without Quantified Efficacy Loss


Within the ARB/HCTZ fixed-dose combination class, clinically meaningful differences in antihypertensive efficacy exist between specific agents that preclude simple therapeutic interchange without consideration of quantified blood pressure outcomes. Meta-analysis of randomized trials comparing candesartan with losartan demonstrated that at currently recommended doses, candesartan achieves significantly greater blood pressure reduction than losartan—a difference that persists when each is combined with HCTZ [1]. Direct head-to-head trials have further confirmed that the candesartan/HCTZ combination produces superior systolic and diastolic blood pressure reductions and higher control rates compared with losartan/HCTZ at equivalent or corresponding doses [2]. These differences are not attributable to class effect but reflect the distinct pharmacological properties of candesartan, including its insurmountable AT1 receptor antagonism and longer receptor binding half-life, which translate into quantifiable clinical superiority over specific in-class alternatives. For procurement and formulary decisions, substitution with alternative ARB/HCTZ combinations without considering these documented efficacy differentials may result in lower blood pressure control rates and necessitate additional titration or add-on therapy [3].

Atacand Plus Quantitative Differentiation Evidence: Head-to-Head and Comparative Efficacy Data for Procurement Decision Support


Superior Blood Pressure Reduction: Candesartan/HCTZ 16/12.5 mg vs Losartan/HCTZ 50/12.5 mg Direct Head-to-Head Comparison

In a randomized, double-blind, 12-week study of 340 patients with mild-to-moderate primary hypertension insufficiently controlled on prior monotherapy, the fixed-dose combination of candesartan cilexetil 16 mg/HCTZ 12.5 mg produced significantly greater blood pressure reductions than losartan 50 mg/HCTZ 12.5 mg [1]. Both treatments were administered once daily, and all blood pressure measurements were performed 24 hours after the previous dose to assess trough efficacy [1].

Hypertension ARB combination therapy head-to-head comparison blood pressure reduction

Meta-Analysis Confirmation: Candesartan-Based Therapy vs Losartan-Based Therapy for Blood Pressure Reduction

A systematic meta-analysis of 13 randomized trials involving 4,066 hypertensive patients compared the blood pressure-lowering efficacy of candesartan versus losartan, both as monotherapy and in combination with HCTZ [1]. The analysis used a random effects model to calculate weighted mean differences across all included studies, with subgroup analyses stratified by dose and HCTZ combination status [1].

Meta-analysis ARB comparative efficacy hypertension candesartan vs losartan

Superior Tolerability: Atacand Plus vs Amlodipine Monotherapy with Equivalent Blood Pressure Efficacy

In the CANDIA multicenter, double-blind, randomized study comparing candesartan cilexetil 16 mg/HCTZ 12.5 mg versus amlodipine 10 mg in 203 patients with mild-to-moderate essential hypertension inadequately controlled by monotherapy, the two treatments produced equivalent blood pressure reductions after 8 weeks . However, tolerability outcomes diverged markedly, with candesartan/HCTZ demonstrating significantly lower rates of treatment discontinuation and adverse events .

Tolerability discontinuation rate amlodipine adverse events hypertension

High-Dose Atacand Plus 32/25 mg: Fully Additive Antihypertensive Effect vs Monotherapy Components

In a large randomized, double-blind, parallel-group study of 1,524 patients with mild to moderate primary hypertension, the high-dose fixed combination of candesartan/HCTZ 32/25 mg was compared against its individual components and placebo over 8 weeks [1]. The study was designed to assess whether the combination provides fully additive antihypertensive effects from each component [1].

High-dose combination additive effect severe hypertension blood pressure control rate

Efficacy in Previously Uncontrolled Hypertensive Patients: Real-World CHILI CU Soon Study Results

The CHILI CU Soon prospective, noninterventional study evaluated the effectiveness of candesartan 32 mg in fixed-dose combination with either 12.5 mg or 25 mg HCTZ in 4,131 high-risk patients with previously uncontrolled hypertension in primary care [1]. The study included both office blood pressure measurements (OBPM) and ambulatory blood pressure monitoring (ABPM) in a subset of patients where 24-hour control was suspect [1].

Real-world evidence uncontrolled hypertension high cardiovascular risk ambulatory blood pressure

Efficacy in High Cardiovascular Risk Population: 24-Week Metabolic and BP Outcomes

A multicenter, non-interventional study of 3,390 patients with high or very high cardiovascular risk (70.9% with at least one additional risk factor, including 45.5% with coronary artery disease and 44.5% with diabetes mellitus) evaluated the fixed-dose combination of candesartan cilexetil 32 mg/HCTZ 25 mg over 24 weeks [1]. The study assessed both blood pressure outcomes and metabolic parameters [1].

High cardiovascular risk metabolic parameters real-world evidence diabetes coronary artery disease

Atacand Plus: Evidence-Based Application Scenarios for Clinical and Research Procurement


Clinical Scenario 1: Patients Uncontrolled on Losartan/HCTZ or Alternative ARB/HCTZ Combinations

In hypertensive patients inadequately controlled on losartan/HCTZ 50/12.5 mg or other ARB/HCTZ combinations, switching to Atacand Plus 16/12.5 mg can provide an additional mean blood pressure reduction of 5.7 mmHg systolic and 2.6 mmHg diastolic based on direct head-to-head trial data [1]. This quantified efficacy differential, confirmed by meta-analysis of over 4,000 patients showing consistent ~3/2 mmHg superiority of candesartan-based regimens over losartan-based regimens [2], makes Atacand Plus the rational second-line ARB/HCTZ choice when initial ARB/HCTZ therapy yields suboptimal BP control. The evidence supports procurement of Atacand Plus specifically for patients experiencing therapeutic failure on losartan/HCTZ, as the magnitude of additional BP reduction (5.7/2.6 mmHg) is clinically meaningful and may obviate the need for triple-therapy initiation.

Clinical Scenario 2: Patients Requiring High-Intensity BP Lowering (Moderate-to-Severe Hypertension)

For patients with moderate-to-severe hypertension or those requiring more intensive BP reduction, Atacand Plus 32/25 mg delivers a fully additive antihypertensive effect achieving mean reductions of 21 mmHg systolic and 14 mmHg diastolic—significantly greater than high-dose monotherapy with candesartan 32 mg (13/9 mmHg) or HCTZ 25 mg (12/8 mmHg) alone [1]. The 63% BP control rate (<140/<90 mmHg) with this high-dose combination [1] makes it particularly suitable for patients with baseline BP substantially above target. This application scenario is directly supported by the randomized controlled trial evidence of full additive effects, distinguishing Atacand Plus 32/25 mg from lower-dose combinations that may provide subadditive or incomplete antihypertensive contributions.

Clinical Scenario 3: Patients Requiring Calcium Channel Blocker Alternative Due to Amlodipine Intolerance

In hypertensive patients who experience intolerance to amlodipine—particularly peripheral edema affecting up to 18.6% of patients—Atacand Plus 16/12.5 mg provides equivalent blood pressure control (84.2% vs 84.5% control rates) while reducing total treatment discontinuation by nearly 12% absolute and adverse event-related discontinuation by over 10% absolute [1]. This scenario is particularly relevant for elderly patients, patients with heart failure risk, or those who prioritize tolerability for long-term adherence. The evidence demonstrates that procurement of Atacand Plus as an alternative to amlodipine-containing regimens can maintain BP control efficacy while significantly improving the tolerability profile, potentially enhancing long-term medication persistence.

Research/Procurement Scenario 4: High Cardiovascular Risk and Comorbid Populations (Diabetes, CAD)

For clinical programs, formularies, or research cohorts focused on high cardiovascular risk populations (including patients with diabetes mellitus or coronary artery disease), Atacand Plus 32/25 mg has demonstrated robust BP reductions of 32.3/16.1 mmHg in a large real-world cohort (n=3,390) with favorable metabolic effects including reductions in fasting glucose (-5.9 mg/dL), HbA1c (-0.18%), LDL-C (-8.5 mg/dL), and triglycerides (-20.3 mg/dL) [1]. The low adverse drug reaction rate of 1.3% in this high-risk population [1] supports its safety profile in comorbid patients often excluded from randomized trials. For procurement decisions involving integrated care systems or population health management, these data provide evidence that Atacand Plus is effective and well-tolerated in precisely the high-risk cohorts where BP control is most critical for cardiovascular event prevention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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